

# Unveiling the Anti-Angiogenic Potential of 4-Anilinoquinazoline Derivatives: A Comparative Guide

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## Compound of Interest

Compound Name: 4-Anilinoquinazoline

Cat. No.: B1210976

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For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the anti-angiogenic effects of various **4-anilinoquinazoline** derivatives, supported by experimental data. These compounds have emerged as a promising class of tyrosine kinase inhibitors, primarily targeting the vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR) signaling pathways, both crucial for tumor growth and angiogenesis.<sup>[1][2][3][4]</sup>

The dual inhibition of both EGFR and VEGFR signaling pathways presents a compelling strategy in cancer therapy, potentially leading to synergistic anti-tumor effects and overcoming resistance mechanisms.<sup>[1][2][3]</sup> This guide summarizes the inhibitory activities of several **4-anilinoquinazoline** derivatives and outlines the common experimental protocols used to validate their anti-angiogenic properties.

## Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of selected **4-anilinoquinazoline** derivatives against key kinases and cancer cell lines, as reported in various studies. This data provides a quantitative comparison of their potency.

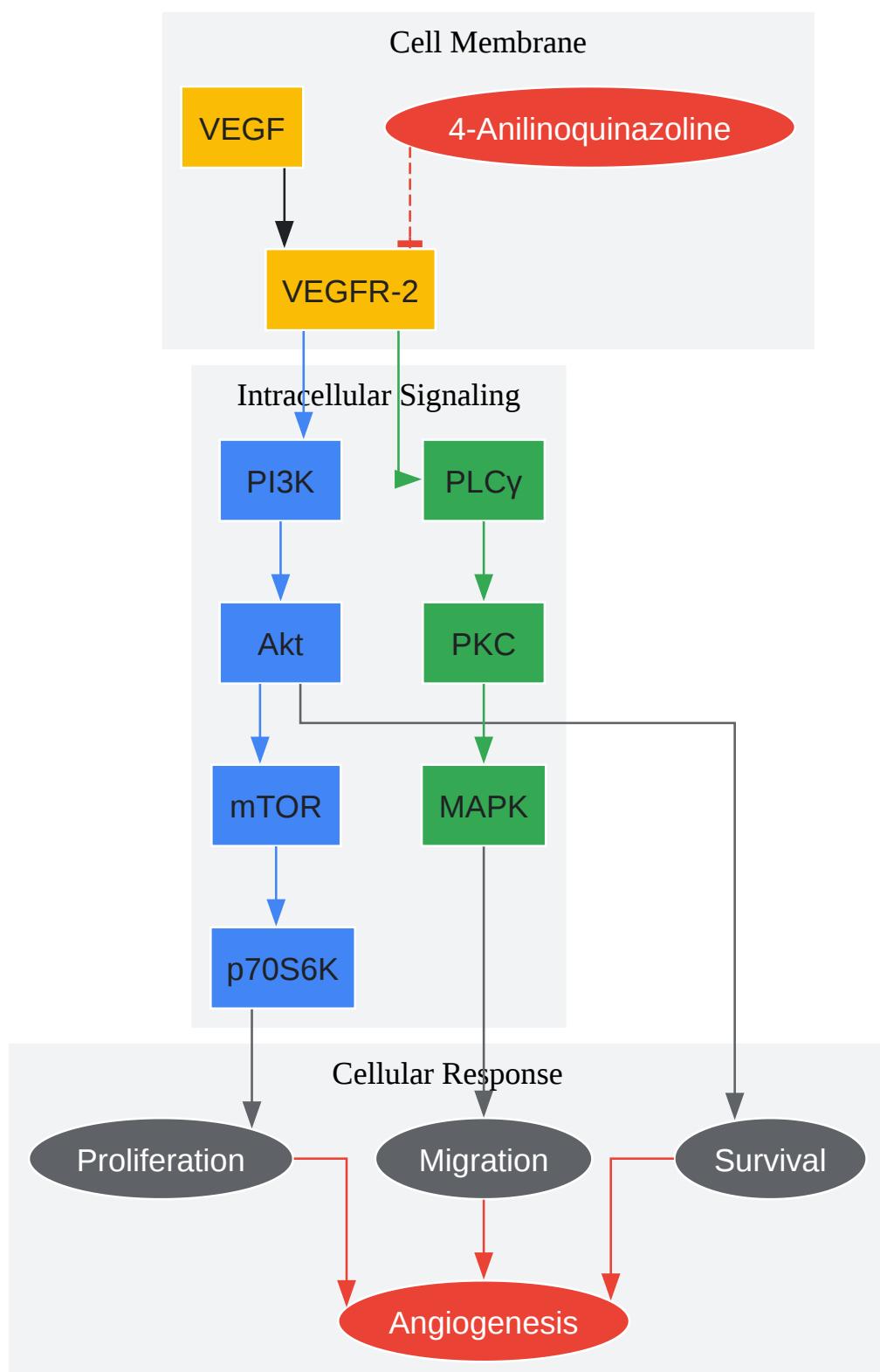
Compound ID	Target Kinase	IC50 (nM)	Target Cell Line	IC50 (μM)	Reference
19i	EGFR	1	-	-	[2]
VEGFR-2	79	-	-	[2]	
19j	EGFR	78	-	-	[2]
VEGFR-2	14	-	-	[2]	
19l	EGFR	51	-	-	[2]
VEGFR-2	14	-	-	[2]	
15a	EGFR	130	HT-29	5.27	[3]
VEGFR-2	560	MCF-7	4.41	[3]	
H460	11.95	[3]			
15b	EGFR	150	-	-	[3]
VEGFR-2	1810	-	-	[3]	
15e	EGFR	690	-	-	[3]
VEGFR-2	870	-	-	[3]	
10a	EGFR	Potent	A549, H446	Enhanced under hypoxia	[5]
VEGFR-2	Potent	[5]			
10g	EGFR	Potent	A549, H446	Enhanced under hypoxia	[5]
VEGFR-2	Potent	[5]			
RB1	VEGFR-2 & EGFR	Potent	HCT116, K562, SKBR3	Potent	[6]
11d	VEGFR-2	5490	CNE-2, PC-3, SMMC-7721	-	[7]

6I	VEGFR-2	84	MCF-7	1.2	<a href="#">[8]</a>
HDAC		2.8		<a href="#">[8]</a>	

IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. Lower values indicate higher potency. Cell lines represent various human cancers: HT-29 (colon), MCF-7 (breast), H460 (lung), A549 (lung), H446 (lung), HCT116 (colon), K562 (chronic myeloid leukemia), SKBR3 (breast), CNE-2 (nasopharyngeal), PC-3 (prostate), SMMC-7721 (liver).

## Signaling Pathway Targeted by 4-Anilinoquinazoline Derivatives

The primary mechanism of anti-angiogenic action for these derivatives is the inhibition of receptor tyrosine kinases, particularly VEGFR-2. This inhibition disrupts the downstream signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels.



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Caption: VEGFR-2 signaling pathway and the inhibitory action of **4-anilinoquinazoline** derivatives.

## Experimental Protocols

Validating the anti-angiogenic effects of **4-anilinoquinazoline** derivatives involves a series of in vitro and in vivo assays. The following outlines the methodologies for key experiments.

### In Vitro Assays

#### 1. Kinase Inhibition Assay (VEGFR-2 & EGFR):

- Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of the target kinases.
- Methodology: Recombinant human VEGFR-2 or EGFR kinase is incubated with the test compound at various concentrations in the presence of a substrate (e.g., a synthetic peptide) and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ELISA, fluorescence resonance energy transfer (FRET), or radiometric assays. The IC<sub>50</sub> value is then calculated.

#### 2. Cell Proliferation Assay (e.g., MTT Assay):

- Objective: To assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.
- Methodology: Cancer cells (e.g., HUVEC, A549, MCF-7) are seeded in 96-well plates and treated with varying concentrations of the **4-anilinoquinazoline** derivatives for a specified period (e.g., 48-72 hours). Subsequently, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured spectrophotometrically. The IC<sub>50</sub> value, the concentration that inhibits cell growth by 50%, is determined.<sup>[6]</sup>

#### 3. Endothelial Cell Tube Formation Assay:

- Objective: To evaluate the ability of the compounds to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.
- Methodology: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto a layer of Matrigel (a basement membrane extract) in the presence or absence of the test compounds. After an incubation period (typically 6-24 hours), the formation of tube-like structures is observed and quantified using microscopy and image analysis software. The total tube length, number of junctions, and number of loops are common parameters for quantification.

#### 4. Wound Healing/Migration Assay:

- Objective: To assess the effect of the compounds on the migratory capacity of endothelial or cancer cells.
- Methodology: A confluent monolayer of cells is "wounded" by creating a scratch with a pipette tip. The cells are then treated with the test compounds. The rate of wound closure is monitored and photographed at different time points. The area of the wound is measured, and the percentage of wound closure is calculated to determine the inhibitory effect on cell migration.

### In Vivo Assays

#### 1. Chick Chorioallantoic Membrane (CAM) Assay:

- Objective: To evaluate the anti-angiogenic activity of the compounds in a living system.
- Methodology: Fertilized chicken eggs are incubated for several days. A small window is made in the shell to expose the chorioallantoic membrane (CAM), a highly vascularized tissue. A sterile filter paper disc or a gel-based pellet containing the test compound is placed on the CAM. After a further incubation period, the CAM is examined for changes in blood vessel formation around the implant. The degree of angiogenesis inhibition is assessed by counting the number of blood vessels or measuring the avascular zone.[\[6\]](#)

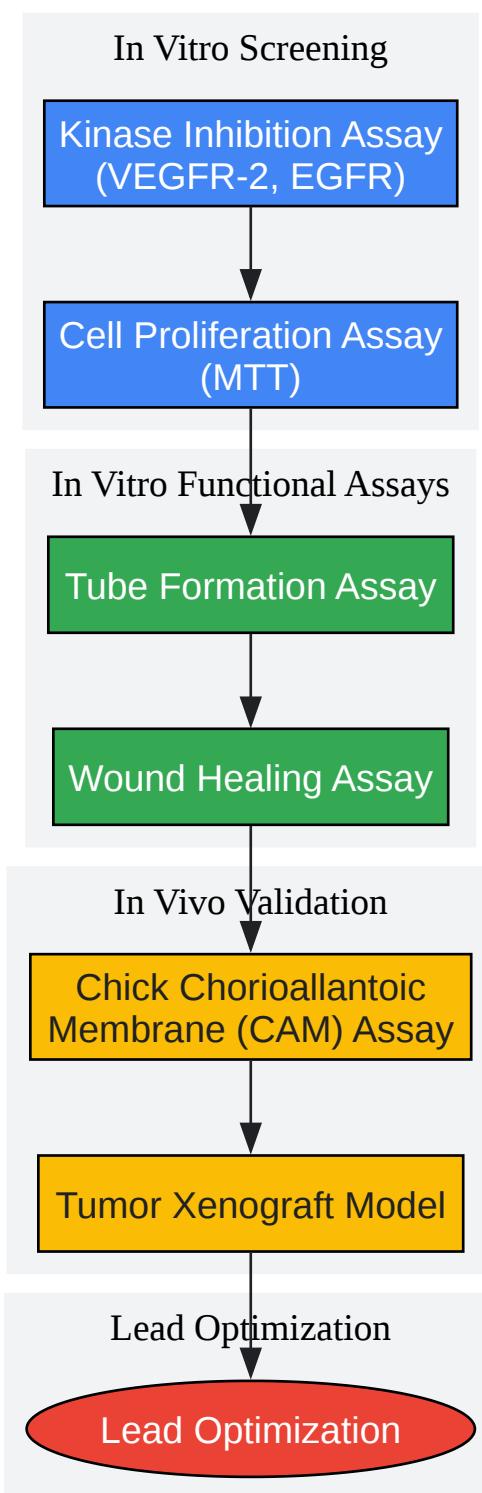
#### 2. Tumor Xenograft Model:

- Objective: To determine the anti-tumor and anti-angiogenic efficacy of the compounds in a mammalian model.

- Methodology: Human tumor cells are implanted subcutaneously into immunocompromised mice (e.g., nude mice). Once the tumors reach a palpable size, the mice are treated with the **4-anilinoquinazoline** derivative or a vehicle control, typically via oral gavage or intraperitoneal injection. Tumor volume and body weight are measured regularly. At the end of the study, the tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemical staining for markers of angiogenesis (e.g., CD31) to assess microvessel density.<sup>[5]</sup>

## Experimental Workflow for Anti-Angiogenic Drug Discovery

The process of identifying and validating novel anti-angiogenic compounds follows a structured workflow, from initial screening to in vivo efficacy studies.



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Caption: A typical experimental workflow for evaluating anti-angiogenic compounds.

In conclusion, **4-anilinoquinazoline** derivatives represent a versatile scaffold for the development of potent anti-angiogenic agents. The comparative data and standardized experimental protocols presented in this guide provide a valuable resource for researchers in the field of oncology and drug discovery, facilitating the evaluation and progression of new therapeutic candidates. Further research focusing on structure-activity relationships and *in vivo* efficacy will be crucial in optimizing these compounds for clinical applications.

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